1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime is a complex organic compound with the molecular formula C18H29NO3. This compound is known for its unique structural features, which include a butoxy group, a hexyl chain, and a hydroxyphenyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime involves several steps. One common method includes the reaction of 4-butoxy-5-hexyl-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The resulting oxime is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other functional groups such as halides or alkyl groups
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime can be compared with other similar compounds, such as:
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone: Lacks the oxime group, which may result in different chemical reactivity and biological activity.
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone hydrazone:
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone semicarbazone: Features a semicarbazone group, which may impart unique chemical and biological properties
Eigenschaften
Molekularformel |
C26H45NO3 |
---|---|
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
5-butoxy-4-hexyl-2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]phenol |
InChI |
InChI=1S/C26H45NO3/c1-4-7-10-12-13-14-16-18-24(27-29)23-20-22(17-15-11-8-5-2)26(21-25(23)28)30-19-9-6-3/h20-21,28-29H,4-19H2,1-3H3/b27-24+ |
InChI-Schlüssel |
LKMMLBZOZACXKO-SOYKGTTHSA-N |
Isomerische SMILES |
CCCCCCCCC/C(=N\O)/C1=C(C=C(C(=C1)CCCCCC)OCCCC)O |
Kanonische SMILES |
CCCCCCCCCC(=NO)C1=C(C=C(C(=C1)CCCCCC)OCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.